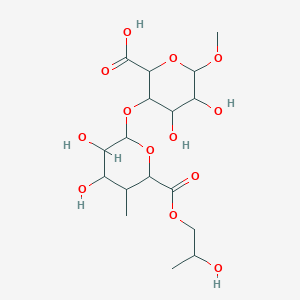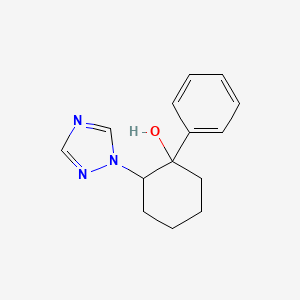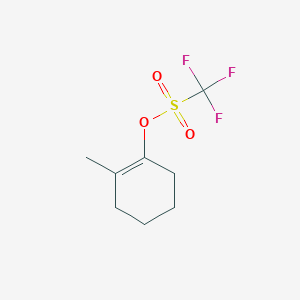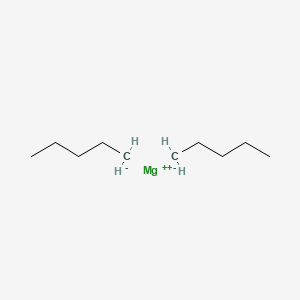
magnesium;pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium pentane is an organometallic compound that combines magnesium with pentane, a hydrocarbon. This compound is part of a broader class of organomagnesium compounds, which are known for their reactivity and utility in various chemical reactions. Organomagnesium compounds, such as Grignard reagents, are widely used in organic synthesis due to their ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium pentane can be synthesized through the reaction of magnesium metal with pentyl halides (such as pentyl chloride, bromide, or iodide) in an anhydrous ether solvent. The reaction typically proceeds as follows: [ \text{C}5\text{H}{11}\text{X} + \text{Mg} \rightarrow \text{C}5\text{H}{11}\text{MgX} ] where X represents a halogen (Cl, Br, or I). The reaction is carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of magnesium pentane involves similar methods but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The use of automated systems and reactors ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium pentane, like other organomagnesium compounds, undergoes several types of reactions:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction: Reduces certain functional groups, such as nitriles and epoxides, to amines and alcohols, respectively.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Epoxides: Opens epoxide rings to form alcohols.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with aldehydes, ketones, and epoxides.
Carboxylic Acids: From reactions with carbon dioxide.
Amines: From reduction of nitriles.
Aplicaciones Científicas De Investigación
Chemistry
Magnesium pentane is used in organic synthesis to form carbon-carbon bonds, which are essential in the construction of complex organic molecules. It is a key reagent in the formation of alcohols, carboxylic acids, and amines .
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of organomagnesium compounds are used in the synthesis of pharmaceuticals and biologically active molecules. These compounds facilitate the formation of complex structures that are otherwise challenging to synthesize .
Industry
In the industrial sector, magnesium pentane is used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable tool in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism by which magnesium pentane exerts its effects involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity of the carbon-magnesium bond is influenced by the nature of the halogen and the solvent used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Grignard Reagents: Organomagnesium halides (e.g., methylmagnesium bromide) are similar in reactivity and applications.
Organolithium Compounds: These compounds (e.g., butyllithium) are also highly reactive and used in similar types of reactions.
Uniqueness
Magnesium pentane is unique due to its specific reactivity profile and the types of products it forms. Compared to organolithium compounds, it offers greater selectivity and functional group tolerance, making it a preferred choice in certain synthetic applications .
Propiedades
Número CAS |
6514-00-7 |
|---|---|
Fórmula molecular |
C10H22Mg |
Peso molecular |
166.59 g/mol |
Nombre IUPAC |
magnesium;pentane |
InChI |
InChI=1S/2C5H11.Mg/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |
Clave InChI |
CXYPKXYSWBMCRG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[CH2-].CCCC[CH2-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


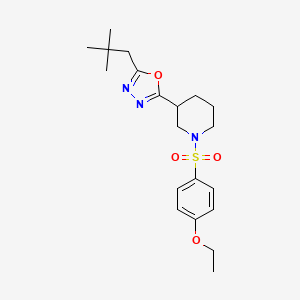
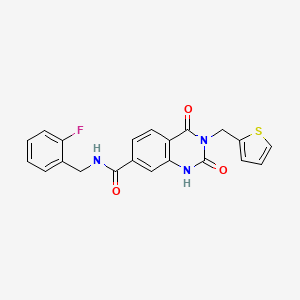
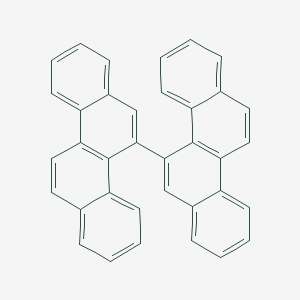
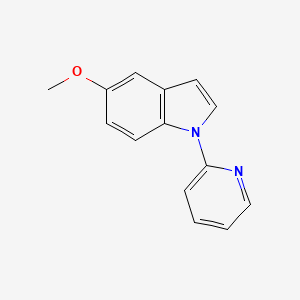
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125616.png)
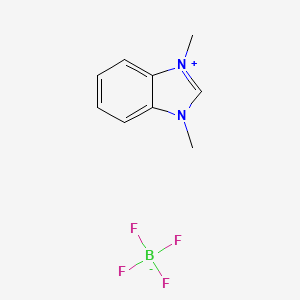
![N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125628.png)
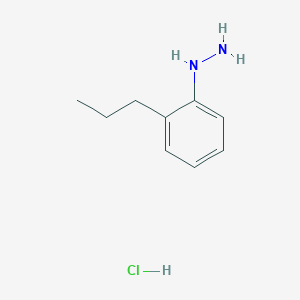
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
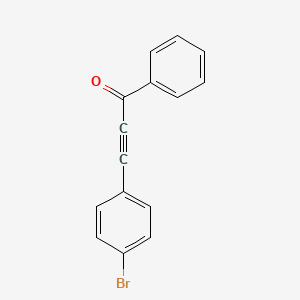
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
